Dantrolene Impurity 2

Descripción

Definition and Classification of Impurities in Pharmaceutical Context

An impurity is defined as any component present in a drug substance that is not the desired chemical entity. jpionline.orgmoravek.com For a finished drug product, any ingredient that is not part of the intended formulation is also considered an impurity. moravek.com The presence of these undesired chemicals can significantly impact the safety and performance of the pharmaceutical product. moravek.com To manage them effectively, impurities are classified into three main categories based on their chemical nature. contractpharma.comchemass.siich.org

Organic impurities are the most common type of impurity found in pharmaceuticals. moravek.com They can be introduced during the manufacturing process or form during the storage of the API. chemass.siijrpr.com These impurities may be identified or unidentified, volatile or non-volatile. ich.org They often originate from the raw materials used in synthesis, or are by-products, intermediates, or degradation products formed during the chemical reactions. ich.orgdrreddys.com

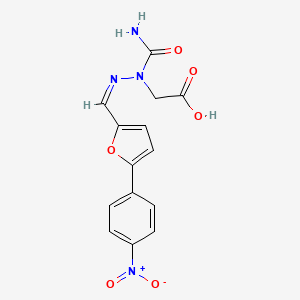

One specific example of an organic impurity is Dantrolene (B1669809) Impurity 2 , which has the chemical name 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone. It is recognized as an impurity that arises during the synthesis of Dantrolene, a skeletal muscle relaxant. chemicalbook.com

Inorganic impurities are extraneous substances that can be introduced into a drug product during its manufacturing process. moravek.comaurigaresearch.com Unlike many organic impurities, they are typically known and can be identified. ich.org Their sources are often traceable to specific steps in the production sequence. moravek.com Rigorous testing and adherence to quality standards are essential to minimize the presence of these impurities. veeprho.com

Residual solvents are organic volatile chemicals used or produced during the synthesis of an API or in the preparation of the final drug product. ich.org Because they have no therapeutic benefit, they should be removed to the greatest extent possible, as their complete removal can be challenging. ijrpr.comslideshare.net The ICH Q3C guideline classifies these solvents into three classes based on their toxicity risk, establishing acceptable limits for their presence in pharmaceuticals. chemass.siich.org

Inorganic Impurities

Sources of Pharmaceutical Impurities

Impurities in pharmaceutical products can originate from numerous sources throughout the manufacturing and storage lifecycle. adventchembio.comveeprho.com They can be introduced via raw materials, arise from the synthesis process itself, form due to degradation of the drug substance, or even be introduced from packaging materials.

Process-related impurities are substances that are introduced into or created during the manufacturing process of the API. synthinkchemicals.com These impurities can be derived from the cell substrates or culture medium in biopharmaceutical production, or from chemicals used in downstream purification processes, such as solvents, buffers, and reagents. biopharmadive.comintertek.com

The quality of raw materials is a critical factor, as impurities present in these starting components can be carried through the synthesis pathway and contaminate the final API. pharmatimesofficial.com Inferior quality or inherent impurities in raw materials can lead to the presence of unwanted substances in the drug product. adventchembio.com For example, in the synthesis of Dantrolene, the precursor 5-(4-nitrophenyl)-2-furaldehyde (B1293686) (also known as Dantrolene Related Compound C) is a key raw material. cu.edu.eg This precursor itself can be a source of impurities, or its incomplete reaction can lead to the formation of related impurities like Dantrolene Impurity 2. cu.edu.egveeprho.com

Process-Related Impurities

Reagents and Catalysts

Reagents, ligands, and catalysts are essential components in the synthesis of most APIs, including Dantrolene. moravek.commoravek.com While crucial for driving chemical reactions, residual amounts of these substances can remain in the final product, contributing to the impurity profile. veeprho.comcontractpharma.com For instance, the synthesis of Dantrolene has been described using various catalytic systems, and it is plausible that residues from these catalysts or other reagents could be present as impurities if not adequately removed during purification. mdpi.com

By-products of Synthesis

By-products are substances formed from side reactions that occur during the synthesis of an API. researchgate.net These reactions are often unavoidable as the selectivity of chemical reactions is rarely absolute. researchgate.net In the multi-step synthesis of Dantrolene, there is potential for the formation of various by-products. ganeshremedies.commdpi.com The specific nature and quantity of these by-products are highly dependent on the synthetic route, reaction conditions, and purity of the starting materials. ganeshremedies.com

Synthetic Intermediates

Synthetic intermediates are molecules that are formed during the progression of a chemical synthesis to the final API. globalresearchonline.net In some cases, unreacted intermediates can be carried through the process and appear as impurities in the final product. nih.gov A key precursor in the synthesis of Dantrolene is 5-(4-nitrophenyl)-2-furaldehyde, which is also known as Dantrolene Related Compound C. cu.edu.egresearchgate.net If the reaction step involving this intermediate is incomplete, it could persist as an impurity in the final Dantrolene product.

Scale-Up Changes and Synthetic Route Modifications

The transition from laboratory-scale synthesis to large-scale industrial production can introduce changes in the impurity profile of an API. ijpsjournal.comdrug-dev.com Factors such as altered reaction kinetics, heat and mass transfer differences, and changes in equipment can lead to the formation of new impurities or different levels of existing ones. curiaglobal.com Modifications to the synthetic route, often implemented to improve efficiency or cost-effectiveness, can also drastically change the physicochemical properties and impurity profile of the drug substance. drug-dev.com Therefore, any scale-up or modification of the Dantrolene synthesis process requires careful re-evaluation of its impurity profile, including the levels of this compound.

Degradation-Related Impurities

Degradation products result from the chemical breakdown of the API over time due to factors such as heat, light, or reaction with other components in the formulation. researchgate.net Stability testing is conducted to identify potential degradation products and understand the degradation pathways. tandfonline.com

Hydrolytic Degradation Products

Hydrolysis, the cleavage of chemical bonds by reaction with water, is a common degradation pathway for many drugs. The stability of a drug to hydrolysis is often pH-dependent. scirp.org Dantrolene has been shown to undergo hydrolysis, particularly in alkaline solutions. scirp.orggoogle.com This degradation involves the opening of the hydantoin (B18101) ring to form an open-ring compound. scirp.org This specific degradation product is identified as 5-(p-nitrophenyl)-2-furaldehyde-2-carboxymethyl-semicarbazone, which is synonymous with this compound. google.com Studies have shown that the degradation of Dantrolene follows pseudo-first-order kinetics, with the rate of formation of this impurity increasing at higher pH values. scirp.orgresearchgate.net

Photolytic Degradation Products

Photolytic degradation occurs when a drug molecule is broken down by exposure to light. tandfonline.com Forced degradation studies on Dantrolene have been conducted under photolytic conditions. tandfonline.combsu.edu.eg The degradation behavior under UV light was found to be similar to that under acidic conditions, which leads to the formation of Dantrolene Related Compound C (5-(4-nitrophenyl)-2-furaldehyde), rather than this compound. researchgate.nettandfonline.com

Detailed Research Findings on this compound

This compound is a well-characterized impurity related to the API Dantrolene. It is specifically identified as a degradation product arising from the hydrolysis of the parent drug molecule.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |

| Synonyms | 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone; [(Aminocarbonyl)[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazino]acetic Acid; Dantrolene Related Compound B | pharmaffiliates.comchemicalbook.com |

| CAS Number | 57268-33-4 | pharmaffiliates.com |

| Molecular Formula | C₁₄H₁₂N₄O₆ |

| Molecular Weight | 332.27 g/mol | |

Formation Pathway:

The primary documented pathway for the formation of this compound is through the hydrolytic degradation of Dantrolene, especially under alkaline conditions. scirp.orggoogle.com The reaction involves the cleavage of the hydantoin ring of the Dantrolene molecule.

Table 2: Summary of Research Findings on this compound Formation

| Condition | Observation | Significance |

|---|---|---|

| Alkaline Hydrolysis | Dantrolene degrades via hydantoin ring opening. scirp.org | This reaction directly forms this compound (also known as compound B in some studies). scirp.orgresearchgate.net |

| pH-Dependent Stability | Degradation follows a V-shaped pH-rate profile, with increased degradation at low and high pH. Maximum stability is observed at pH 7.4. scirp.orgresearchgate.net | The formation of Impurity 2 is accelerated at higher pH values. google.com |

| Process-Related | It is considered a process-related impurity. veeprho.com | This suggests it can also be formed during the manufacturing process, possibly due to the use of alkaline conditions during synthesis or work-up. |

Analytical methods, such as ultra-performance liquid chromatography (UPLC), have been developed and validated to detect and quantify Dantrolene and its related impurities, including Impurity 2, ensuring the quality and safety of the final drug product. tandfonline.comscirp.org

Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Dantrolene | 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

| This compound | 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone; [(Aminocarbonyl)[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazino]acetic Acid; Dantrolene Related Compound B |

| Dantrolene Related Compound C | 5-(4-nitrophenyl)-2-furaldehyde |

| p-nitroaniline | 4-nitroaniline |

| furfural | Furan-2-carbaldehyde |

Oxidative Degradation Products

Oxidative degradation is a common pathway for the formation of impurities in pharmaceutical substances. This process can occur when a drug substance is exposed to oxygen, light, or certain oxidizing agents. veeprho.com For Dantrolene, studies have shown varied results regarding its susceptibility to oxidation.

Forced degradation studies conducted under specific conditions, such as exposure to 0.1 N sodium hydroxide (B78521) (NaOH), 0.1 N hydrochloric acid (HCl), and UV light, have indicated that Dantrolene is stable against oxidative decomposition when tested with hydrogen peroxide. tandfonline.comresearchgate.net However, more recent research using electrochemistry coupled with mass spectrometry has identified potential oxidative degradation products. mdpi.com This study detected two previously undescribed oxidation products of Dantrolene, designated DAN-Imp1-Ox and DAN-Imp2-Ox, which correspond to the molecular formulas C₁₄H₁₀N₄O₆ and C₁₄H₁₀N₄O₇, respectively. mdpi.com These findings suggest that while Dantrolene may be stable under certain oxidative conditions, specific environments can induce oxidative changes, leading to the formation of impurities. tandfonline.commdpi.com

Thermal Degradation Products

Thermal degradation occurs when high temperatures cause a drug substance to break down. The stability of Dantrolene is influenced by temperature, often in conjunction with other factors like pH. veeprho.comgoogle.com

Research indicates that the decomposition of Dantrolene is accelerated at higher temperatures. google.com One study investigating the degradation kinetics of Dantrolene in aqueous solutions examined temperatures ranging from 25°C to 75°C. researchgate.net The results showed that increases in temperature facilitate the degradation of the molecule, particularly in acidic conditions. scirp.org Conversely, a separate forced degradation study where Dantrolene was subjected to thermal stress at 60°C for 24 hours reported no significant degradation. ijcrt.org The stability of Dantrolene under thermal stress is therefore highly dependent on the specific conditions, including the pH of the solution and the duration of exposure. scirp.orgijcrt.org

Stability-Related Impurities

Stability-related impurities are formed during the storage of a pharmaceutical product due to degradation of the API. For Dantrolene, the primary stability concern is hydrolysis, which is significantly influenced by pH. veeprho.comscirp.org The focus of this section, this compound, is a product of such degradation.

This compound is chemically known as 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone. chemicalbook.com It is also referred to in pharmacopeias as Dantrolene Related Compound B. chemicalbook.compharmaffiliates.comcymitquimica.com This impurity is formed through the hydrolysis of Dantrolene, specifically by the opening of the hydantoin ring, a reaction that is known to occur in alkaline solutions. google.comscirp.org

Studies on the pH-dependent stability of Dantrolene have provided detailed insights into its degradation pathways. In both acidic (pH 1.2 - 4.6) and alkaline (pH 9.5) solutions, Dantrolene degrades to form two primary products. researchgate.netscirp.org

Dantrolene Related Compound B (this compound) : Formed as a result of the hydrolysis of the hydantoin ring. scirp.org

Dantrolene Related Compound C : Formed via the cleavage of the azomethine (imine) linkage, particularly in acidic conditions. scirp.org

The degradation of Dantrolene follows pseudo-first-order kinetics, with maximum stability observed at a neutral pH of approximately 7.4. researchgate.netscirp.org Photolytic degradation, or degradation upon exposure to light, has also been studied. Under UV light, the degradation behavior of Dantrolene was found to be similar to that under acidic conditions, leading to the formation of Dantrolene Related Compound C. tandfonline.comresearchgate.net

| Identifier | Information | Source |

|---|---|---|

| Systematic Name | 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |

| Common Synonyms | Dantrolene Related Compound B; 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone | chemicalbook.compharmaffiliates.comcymitquimica.com |

| CAS Number | 57268-33-4 | pharmaffiliates.comartis-standards.com |

| Molecular Formula | C₁₄H₁₂N₄O₆ | pharmaffiliates.com |

| Molecular Weight | 332.27 g/mol | pharmaffiliates.com |

| Origin | Hydrolytic degradation product of Dantrolene (hydantoin ring opening); also a synthesis impurity. | scirp.orgchemicalbook.com |

Significance of Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling is a cornerstone of pharmaceutical development and quality control, ensuring the safety, efficacy, and stability of drug products. longdom.orgglobalpharmatek.com The comprehensive identification, characterization, and quantification of impurities are mandatory requirements set by global regulatory agencies. longdom.orgpharmainfo.in

The significance of impurity profiling can be summarized in several key areas:

Ensuring Patient Safety : The primary goal is to identify and control potentially toxic impurities. longdom.org Some impurities may pose health risks, and their levels must be kept below established safety thresholds. longdom.org For instance, certain degradation products of Dantrolene have been flagged for potential mutagenicity. nih.govfda.gov

Regulatory Compliance : Manufacturers must demonstrate adherence to strict guidelines on impurity levels to gain market approval for their products. longdom.org Impurity profiling provides the necessary data to show that a drug product meets these standards. longdom.org

Process Optimization and Control : Understanding how and when impurities are formed allows for the optimization of the API synthesis and manufacturing processes. globalpharmatek.com This knowledge helps to minimize the generation of process-related impurities and degradation products. globalpharmatek.com

Stability and Shelf-Life Determination : By identifying degradation pathways and the products formed, such as this compound, manufacturers can establish appropriate storage conditions and determine the shelf-life of the drug product. longdom.orgglobalpharmatek.com This ensures the drug maintains its quality and efficacy throughout its lifecycle. longdom.org

Method Validation : Impurity profiling is integral to the validation of analytical methods used for quality control. globalpharmatek.com These methods must be proven to be accurate, precise, and reliable for detecting and quantifying impurities. globalpharmatek.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common, highly sensitive techniques used for this purpose. longdom.orgtandfonline.com

In essence, the rigorous analysis of impurities like this compound is a critical scientific and regulatory activity that underpins the quality and safety of modern medicines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDXLIJGJXVFDO-APSNUPSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N\N(CC(=O)O)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies for Profiling and Characterization of Dantrolene Impurity 2

Development of Stability-Indicating Methods

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical quality control. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a clear and accurate measure of the API's stability under various environmental conditions. Forced degradation studies are integral to this process, as they intentionally stress the API to produce potential degradants.

In the context of dantrolene (B1669809), forced degradation studies have been conducted under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. tandfonline.comijcrt.org These studies have demonstrated that Dantrolene Impurity 2, also referred to as Dantrolene Related Compound B, is a significant degradation product, particularly under basic and acidic hydrolysis conditions. tandfonline.comscirp.org The development of these methods, validated according to International Conference on Harmonisation (ICH) guidelines, ensures that the analytical procedures are robust, specific, and accurate for the quantification of dantrolene in the presence of its impurities, including this compound. ijcrt.orgnih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Various chromatographic techniques are employed to achieve the necessary separation and quantification of dantrolene and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dantrolene and its impurities. nih.govingentaconnect.comnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase.

One such method employs a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture (55:45, v/v), with the pH adjusted to 3 using aqueous formic acid. nih.gov Detection is typically carried out using a UV detector at 230 nm. nih.gov Another method utilizes a Zorbax C8 column with a mobile phase of methanol, acetonitrile (B52724), and water (250:250:500, v/v/v) and UV detection at 315 nm. ingentaconnect.com These methods have been shown to provide satisfactory separation between dantrolene and its related impurities. ingentaconnect.com A stability-indicating RP-HPLC method was also developed using a Phenomenex Luna C18 column and a mobile phase of Acetonitrile: Water in 0.1% Triethylamine (30:70 v/v), with UV detection at 380 nm. ijcrt.org

Table 1: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | C18 Column | Zorbax C8 Column | Phenomenex Luna C18 |

| Mobile Phase | Methanol:Water (55:45, v/v), pH 3 with formic acid | Methanol:Acetonitrile:Water (250:250:500, v/v/v) | Acetonitrile:Water with 0.1% Triethylamine (30:70, v/v) |

| Flow Rate | 1 mL/min | Not Specified | 1 mL/min |

| Detection | UV at 230 nm | UV at 315 nm | UV at 380 nm |

| Reference | nih.gov | ingentaconnect.com | ijcrt.org |

Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A rapid, sensitive, and specific UPLC method has been developed for the simultaneous determination of dantrolene and its potential degradation impurities, including this compound (referred to as related compound B). tandfonline.comresearchgate.net

This method utilizes a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) with a guard column of the same material. tandfonline.com The separation is achieved using a linear acetonitrile gradient (25–75%) over 3 minutes with a sodium acetate (B1210297) buffer. tandfonline.com The flow rate is maintained at 0.5 mL/min, and detection is performed using a photodiode array (PDA) detector at 375 nm. tandfonline.com This UPLC method successfully separates dantrolene from its impurities, with this compound having a retention time of approximately 1.1 minutes. scirp.org

Table 2: UPLC Method for this compound Analysis

| Parameter | Details |

|---|---|

| System | Waters Acquity UPLC |

| Column | Waters BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Guard Column | Waters BEH C18 (2.1 x 5 mm, 1.7 µm) |

| Mobile Phase | Linear acetonitrile gradient (25–75%) with sodium acetate buffer |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 4 µL |

| Detection | Photodiode Array (PDA) at 375 nm |

| Reference | tandfonline.comresearchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Quantification

High-Performance Thin-Layer Chromatography (HPTLC) provides a viable alternative to HPLC and UPLC for the separation and quantification of dantrolene and its impurities. An HPTLC method has been developed for the determination of dantrolene in the presence of its process-related impurity, which is the synthetic precursor and also an acidic and photolytic degradation product. researchgate.netakjournals.com

This method uses HPTLC silica (B1680970) gel 60 F254 plates as the stationary phase and a developing system of chloroform-ethylacetate-acetic acid (10:0.5:0.01, by volume). researchgate.netakjournals.com UV scanning at 380 nm is used for quantification. researchgate.netakjournals.com Another HPTLC method uses a mobile phase of chloroform-ethyl acetate-acetic acid-triethylamine (7:3:0.5:0.05, by volume) with UV scanning at 230 nm. nih.gov These methods are validated according to ICH guidelines and are sensitive enough for the determination of the impurity in pharmaceutical formulations. nih.govresearchgate.net

Table 3: HPTLC Methods for Dantrolene Impurity Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates | TLC silica gel |

| Mobile Phase | Chloroform:Ethylacetate:Acetic acid (10:0.5:0.01, by volume) | Chloroform:Ethyl acetate:Acetic acid:Triethylamine (7:3:0.5:0.05, by volume) |

| Detection | UV scanning at 380 nm | UV scanning at 230 nm |

| Reference | researchgate.netakjournals.com | nih.gov |

Mass Spectrometric Characterization and Elucidation

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation of unknown compounds and the confirmation of known impurities. In the analysis of dantrolene, MS is used in conjunction with chromatographic techniques (LC-MS) to identify degradation products.

Studies have utilized UPLC coupled with mass spectrometry to analyze the degradation products of dantrolene. scirp.org In these studies, the degradation product corresponding to this compound (Compound B) was detected and characterized. The positive ion electrospray ionization (ESI) mass spectrum of this compound yielded a mass-to-charge ratio (m/z) of 333 [M+H]⁺, which is consistent with the molecular weight of this compound (332.27 g/mol ). scirp.org This data, often combined with other spectroscopic techniques like Nuclear Magnetic Resonance (NMR), provides definitive structural confirmation of the impurity. scirp.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental tool for determining the molecular weight of pharmaceutical impurities. For this compound, this technique provides the initial and crucial piece of information for its identification.

Key Findings:

The molecular weight of this compound has been consistently determined to be 332.27 g/mol . pharmaffiliates.comartis-standards.com

This determination is based on the mass-to-charge ratio (m/z) of the molecular ion. In positive ion electrospray ionization mass spectrometry (ESI-MS), this compound is observed as a protonated molecule [M+H]⁺ with an m/z of 333. scirp.org

This experimental value aligns with the calculated molecular weight based on its chemical formula.

Interactive Data Table: Molecular Weight Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₂N₄O₆ | pharmaffiliates.comartis-standards.com |

| Molecular Weight | 332.27 g/mol | pharmaffiliates.comartis-standards.com |

| Observed m/z [M+H]⁺ | 333 | scirp.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) elevates the precision of mass measurement, enabling the determination of the accurate mass and, consequently, the elemental composition of an analyte. This capability is indispensable for the unambiguous identification of impurities like this compound. amazonaws.commeasurlabs.com

Detailed Research Findings:

HRMS analysis provides the exact mass of this compound, which allows for the calculation of its elemental formula with high confidence. rsc.org The molecular formula for this compound is reported as C₁₄H₁₂N₄O₆. pharmaffiliates.comartis-standards.com

This high level of accuracy helps to differentiate this compound from other potential impurities that may have the same nominal mass but different elemental compositions. amazonaws.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. lcms.cznih.govupce.cz This method is crucial for confirming the structure of this compound.

Detailed Research Findings:

In MS/MS experiments, the protonated molecule of this compound (m/z 333) would be selected as the precursor ion. scirp.org

Collision-induced dissociation (CID) of this precursor ion would generate a characteristic fragmentation pattern. nih.gov

By analyzing the m/z values of the fragment ions, researchers can deduce the connectivity of atoms within the molecule and confirm its structure as 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid. The fragmentation pattern provides a unique "fingerprint" for the impurity, confirming its identity. lcms.cznih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are the cornerstone of impurity profiling in the pharmaceutical industry. amazonaws.comresearchgate.netnih.govthermofisher.comresearchgate.net

Detailed Research Findings:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing Dantrolene and its impurities. scirp.orgresearchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate Dantrolene from its impurities. scirp.orgnih.govresearchgate.net

A study utilizing UPLC with a C18 column and a gradient elution of acetonitrile and sodium acetate buffer successfully separated Dantrolene from its degradation products, including a compound with a mass consistent with this compound. scirp.orgresearchgate.net

LC-MS/MS methods provide both retention time data from the LC and mass spectral data from the MS, offering a high degree of specificity for identification and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for a compound like this compound due to its relatively low volatility and thermal stability, GC-MS can be employed for the analysis of certain related impurities or starting materials. nih.govresearchgate.net For instance, a method was developed for detecting hydrazine (B178648) hydrate, a potential impurity in Dantrolene synthesis, using derivatization followed by LC-MS. google.com

Interactive Data Table: Chromatographic Conditions for Dantrolene Impurity Analysis

| Technique | Column | Mobile Phase/Eluent | Detection | Source |

| UPLC | Waters Acquity BEH C18 | Acetonitrile and Sodium Acetate Buffer (gradient) | Photodiode Array (PDA) & MS | scirp.orgresearchgate.net |

| RP-HPLC | C18 | Methanol-water with formic acid | UV | nih.gov |

| HPTLC | Silica gel 60 F254 | Chloroform-ethylacetate-acetic acid | UV | researchgate.netcu.edu.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. scirp.orgsynzeal.comresearchgate.netcu.edu.eg

Proton NMR (¹H NMR)

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Detailed Research Findings:

¹H NMR spectra of this compound would show characteristic signals for the protons in the furan (B31954) ring, the nitrophenyl group, the methylene (B1212753) group of the acetic acid moiety, and the protons associated with the semicarbazone linkage. scirp.org

The chemical shifts (δ) and coupling constants (J) of these protons provide conclusive evidence for the assigned structure. rsc.org For example, the presence of signals corresponding to the aromatic protons and the aldehydic proton confirms the core structure derived from 5-(4-nitrophenyl)-2-furaldehyde (B1293686). researchgate.netcu.edu.eg

Carbon NMR (¹³C NMR)

Carbon NMR provides information about the different carbon environments within a molecule.

Detailed Research Findings:

The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom, including the carbonyl carbons of the urea (B33335) and carboxylic acid groups, the carbons of the furan and nitrophenyl rings, and the methylene carbon. rsc.org

The chemical shifts of these carbons are highly indicative of their electronic environment and are used to corroborate the structure determined by other methods. rsc.org The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the structure of this compound.

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful analytical tool for the unambiguous structural elucidation of complex molecules like this compound. emerypharma.com Unlike one-dimensional NMR, which plots signal intensity against a single frequency axis, 2D NMR spreads the signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between different nuclei. europeanpharmaceuticalreview.comlibretexts.org This is particularly valuable for impurity profiling where signals from the impurity might be masked by those of the active pharmaceutical ingredient (API) or other components in a mixture. europeanpharmaceuticalreview.com

One of the most fundamental and widely used 2D NMR experiments is Correlation Spectroscopy (COSY). libretexts.org A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com The spectrum displays the standard 1D proton NMR spectrum on both the horizontal and vertical axes. The peaks appearing on the diagonal correspond to the 1D spectrum, while the off-diagonal peaks, or cross-peaks, indicate that the two protons at the corresponding diagonal frequencies are coupled. emerypharma.comlibretexts.org By analyzing the pattern of these cross-peaks, chemists can piece together the spin systems within a molecule, effectively mapping out the connectivity of protons in the structure of this compound. This information is crucial for confirming the identity and structure of the impurity, distinguishing it from Dantrolene and other related substances. akjournals.com

Hyphenated Techniques (e.g., LC-NMR)

The characterization of impurities in pharmaceutical substances is greatly enhanced by the use of hyphenated analytical techniques, which combine the separation power of chromatography with the detailed structural information from spectroscopy. ajrconline.org Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a prime example of such a powerful combination, directly coupling a liquid chromatograph to an NMR spectrometer. researchgate.net This technique is instrumental in the analysis of complex mixtures, such as drug degradation products or synthesis byproducts, as it allows for the structural elucidation of individual components without the need for cumbersome and potentially sample-degrading isolation procedures. researchgate.netnih.gov

In the context of this compound, an LC-NMR system would first separate the impurity from the parent Dantrolene molecule and other related compounds using a high-performance liquid chromatography (HPLC) column. researchgate.net As the separated impurity elutes from the column, it is transferred directly into the NMR flow probe for analysis. saspublishers.com This on-line approach provides complete NMR spectra (including 1D and 2D experiments) of the impurity. researchgate.net This is particularly advantageous when impurities are present at low levels or are unstable, making their isolation difficult. nih.gov The combination of chromatographic retention time with detailed NMR structural data provides a very high degree of confidence in the identification and characterization of the impurity. researchgate.net To increase sensitivity, especially for trace impurities, techniques like LC-SPE-NMR (Solid Phase Extraction) can be used, where the analyte is trapped and concentrated on a solid-phase cartridge after LC separation before being eluted into the NMR with a deuterated solvent. nih.gov

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification and structural confirmation of pharmaceutical compounds, including impurities like this compound. akjournals.comfarmaciajournal.com The method works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. farmaciajournal.com Since different functional groups absorb IR radiation at characteristic frequencies, the resulting IR spectrum serves as a unique molecular "fingerprint". farmaciajournal.com

For this compound, an FT-IR (Fourier-Transform Infrared) spectrum would be used to confirm the presence of its key functional groups. The spectrum is typically obtained by mixing the sample with potassium bromide (KBr) to form a pellet. farmaciajournal.com By comparing the spectrum of the impurity with that of the Dantrolene reference standard, structural differences can be identified. The structural elucidation of Dantrolene-related compounds is often confirmed using IR analysis alongside other techniques like NMR and mass spectrometry. akjournals.comresearchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Amide N-H | Stretching | 3500 - 3100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl (Amide) C=O | Stretching | ~1680 |

| Carbonyl (Carboxylic Acid) C=O | Stretching | ~1710 |

| Nitro (NO₂) | Asymmetric & Symmetric Stretching | ~1520 and ~1340 |

| Furan C-O-C | Stretching | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in conjunction with liquid chromatography for the detection and quantification of pharmaceutical compounds. researchgate.nethitachi-hightech.com This method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light in the UV-Vis range (typically 190–900 nm). shimadzu.com The structure of this compound, containing a nitrophenyl group and a furan ring conjugated with a hydrazone moiety, possesses a significant chromophore system, making it readily detectable by UV-Vis spectroscopy. researchgate.net

In modern HPLC systems, a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is often used. hitachi-hightech.comlcms.cz Unlike a standard UV detector that measures absorbance at one or two pre-selected wavelengths, a PDA detector captures the entire UV-Vis spectrum of the analyte as it passes through the flow cell. hitachi-hightech.comshimadzu.com This provides several advantages for impurity profiling:

Peak Identification: The acquired spectrum can be compared to a library of reference spectra for positive identification. hitachi-hightech.com

Peak Purity Analysis: Software can analyze the spectra across an entire chromatographic peak. If the peak contains more than one co-eluting compound, the spectra will differ across the peak, indicating impurity. shimadzu.com

Method Development: The maximum absorption wavelength (λmax) for the impurity can be easily determined to achieve the highest detection sensitivity. hitachi-hightech.com

For the analysis of Dantrolene and its impurities, HPLC methods with PDA detection are common, with detection wavelengths often set around 230 nm, 375 nm, or 380 nm. researchgate.netresearchgate.net The ability to obtain full spectral data ensures specificity and aids in the accurate quantification of impurities like this compound. scispace.com

Table 2: Typical HPLC-PDA System Parameters for Impurity Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate, acetate) and an organic solvent (e.g., acetonitrile, methanol). researchgate.net | Elutes components at different rates for separation. |

| Flow Rate | 0.6 - 1.5 mL/min | Controls the speed of the separation. researchgate.netresearchgate.net |

| Detection | PDA/DAD | Records absorbance across a range of wavelengths. |

| Wavelength for Quantification | 230 nm - 380 nm | Selected for optimal response of the analytes. researchgate.netresearchgate.net |

| Injection Volume | 4 - 20 µL | The amount of sample introduced into the system. researchgate.net |

| Column Temperature | 25 - 35 °C | Maintained for consistent and reproducible retention times. researchgate.net |

Analytical Method Validation

Compliance with International Conference on Harmonisation (ICH) Guidelines

The validation of an analytical method is a critical process in the pharmaceutical industry, ensuring that the method is suitable for its intended purpose. For impurity testing, this validation must be performed in accordance with the guidelines set by the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". ich.org This ensures that the methods used to control and quantify impurities like this compound are reliable, accurate, and reproducible. researchgate.netresearchgate.net

Validation for a quantitative impurity test involves demonstrating a number of key analytical performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Dantrolene), other impurities, or degradation products. ich.org This is often demonstrated by spiking the drug substance with the impurity and showing that the peaks are well-resolved in the chromatogram. ich.org

Linearity: The ability to produce test results that are directly proportional to the concentration of the impurity within a given range. A minimum of five concentration levels is typically used to establish linearity. ich.org

Range: The interval between the upper and lower concentrations of the impurity for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the impurity (e.g., a spiked sample) and calculating the percentage recovery. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). ich.org

Limit of Detection (LOD): The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net

Table 3: Summary of ICH Q2(R1) Validation Parameters for an Impurity Quantification Method

| Validation Characteristic | Purpose |

| Specificity | To ensure the signal measured is only from the impurity of interest. |

| Linearity | To confirm a proportional relationship between signal and impurity concentration. |

| Range | To define the concentration limits where the method is reliable. |

| Accuracy | To determine how close the measured value is to the actual value. |

| Precision | To assess the random error and reproducibility of the method. |

| LOD | To establish the detection limit of the method. |

| LOQ | To establish the lowest concentration that can be reliably quantified. |

| Robustness | To check the method's reliability under varied (but controlled) conditions. |

Accuracy, Precision, Linearity, and Robustness

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. ich.org According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, linearity, and robustness. europa.euduyaonet.comgmp-compliance.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. ich.orgeuropa.eu For this compound, accuracy would be established by adding known quantities of the impurity to a sample and measuring the percentage recovered by the analytical method.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). ich.orgcu.edu.eg

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu This is determined by analyzing a series of solutions with different concentrations of this compound and evaluating the correlation coefficient (r²) of the calibration curve. ijcrt.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. duyaonet.com This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include changes in mobile phase composition, flow rate, and column temperature. ijcrt.org

Method Validation Parameters for this compound Analysis

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 0.644 cu.edu.eg |

| Precision (RSD%) | ≤ 2% | Repeatability: 0.319%, Intermediate Precision: 0.672% cu.edu.eg |

| Linearity (r²) | ≥ 0.999 | 0.9992 cu.edu.eg |

| Robustness | RSD ≤ 2% for varied conditions | RSD of 1.27% with mobile phase variation cu.edu.eg |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov These parameters are crucial for the analysis of impurities, as they define the lower limits of detection and quantification for potentially harmful substances. For this compound, a sensitive analytical method with low LOD and LOQ values is necessary to ensure that even trace amounts of the impurity can be reliably controlled. researchgate.netnih.gov The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. cu.edu.eg

LOD and LOQ for this compound

| Parameter | Method | Result (µg/mL) | Reference |

|---|---|---|---|

| LOD | HPTLC | 0.033 | cu.edu.eg |

| LOQ | HPTLC | 0.099 | cu.edu.eg |

| LOD | HPLC | 0.18 | researchgate.netnih.gov |

| LOQ | HPLC | 0.61 | researchgate.netnih.gov |

Forced Degradation Studies for Method Development

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing. sgs.comijcrt.orgijrpp.com The goal is to identify the likely degradation products that may form under various stress conditions, which helps in understanding the intrinsic stability of the molecule, elucidating degradation pathways, and developing stability-indicating analytical methods. sgs.comlhasalimited.org

Hydrolytic Stress Conditions

Hydrolytic degradation is studied by exposing the drug substance to acidic and basic conditions. For dantrolene and its impurities, this typically involves treatment with hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) at elevated temperatures. ijcrt.orgresearchgate.net Studies have shown that dantrolene degrades under both acidic and basic conditions, leading to the formation of specific degradation products. researchgate.netscirp.org For instance, in the presence of 0.1 N HCl and 0.1 N NaOH, two degradation products, identified as related compounds B and C, have been observed. researchgate.net this compound, being structurally related to dantrolene, would also be subjected to these conditions to assess its stability and potential to form further degradants.

Oxidative Stress Conditions

Oxidative degradation is typically investigated using hydrogen peroxide (H₂O₂). nih.gov Research on dantrolene has indicated its stability towards oxidative decomposition. researchgate.net However, other studies have identified oxidation products of dantrolene, suggesting that the conditions of the study can influence the outcome. nih.gov Understanding the behavior of this compound under oxidative stress is crucial, as oxidation can lead to the formation of potentially reactive and toxic impurities. veeprho.comnih.gov

Photolytic Stress Conditions

Photostability testing exposes the drug substance to light to determine if it is susceptible to degradation upon exposure to light. ijcrt.orgich.org The degradation behavior of dantrolene under UV light has been found to be similar to that under acidic conditions, suggesting a common degradation pathway. researchgate.net It is considered a photolytic degradation product of dantrolene. cu.edu.egbsu.edu.egresearchgate.netakjournals.com Therefore, photostability studies are essential for this compound to establish appropriate packaging and storage requirements.

Thermal Stress Conditions

Thermal stress testing involves exposing the drug substance to high temperatures to accelerate its degradation. ijcrt.org While some studies have reported that dantrolene is stable under thermal stress researchgate.net, it is still a standard condition in forced degradation studies to ensure the stability-indicating nature of the analytical method. ijcrt.org

Summary of Forced Degradation Studies on Dantrolene

| Stress Condition | Reagent/Condition | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 60°C | Degradation observed, formation of related compound C | ijcrt.orgresearchgate.net |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Degradation observed, formation of related compound B | ijcrt.orgresearchgate.net |

| Oxidation | H₂O₂ | Reported as stable in some studies, while others identified oxidation products | researchgate.netnih.gov |

| Photolytic | UV light | Degradation similar to acidic conditions | researchgate.net |

| Thermal | 60°C | No significant degradation reported | ijcrt.org |

System Suitability Procedures in Analytical Methodologies

System suitability testing (SST) is a critical component of analytical method validation, ensuring that the chromatographic system is adequate for the intended analysis. ijcrt.org For the profiling of this compound, SST is typically performed before and during the analysis to guarantee the reliability of the results. ijcrt.orgsapub.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are common techniques for this purpose. tandfonline.comnih.gov

Key system suitability parameters include:

Tailing Factor: Measures the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak.

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency.

Resolution (Rs): Indicates the degree of separation between two adjacent peaks. A resolution of >2 is generally desired.

Relative Standard Deviation (RSD): Also known as precision, it measures the reproducibility of replicate injections. The RSD for peak area and retention time should be within acceptable limits, typically less than 2%.

| Parameter | Acceptance Criteria | Typical Value |

|---|---|---|

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | >3000 |

| Resolution (Rs) | ≥ 2.0 (between dantrolene and impurity) | >2.5 |

| RSD of Peak Area (%) | ≤ 2.0% | <1.5% |

| RSD of Retention Time (%) | ≤ 1.0% | <0.5% |

Kinetic Studies of Impurity Formation

Kinetic studies are essential for understanding the rate at which this compound forms, which provides insights into the degradation pathways of the active pharmaceutical ingredient (API), dantrolene. scirp.orgscirp.org These studies often involve subjecting dantrolene to various stress conditions, such as changes in pH and temperature, and monitoring the formation of impurities over time. scirp.orgresearchgate.net

Pseudo First-Order Kinetics

The degradation of dantrolene, leading to the formation of impurities, frequently follows pseudo-first-order kinetics. scirp.orgscirp.org This is particularly true in aqueous solutions where the concentration of water, a reactant in hydrolysis, is in large excess and can be considered constant. scirp.org The rate of degradation is therefore proportional to the concentration of dantrolene.

The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the dantrolene concentration versus time. A linear relationship, with a correlation coefficient (r²) greater than 0.99, is indicative of pseudo-first-order kinetics. scirp.org

| Time (hours) | Dantrolene Concentration (µg/mL) | ln(Dantrolene Concentration) | This compound Concentration (µg/mL) |

|---|---|---|---|

| 0 | 100.0 | 4.605 | 0.0 |

| 12 | 85.2 | 4.445 | 14.8 |

| 24 | 72.6 | 4.285 | 27.4 |

| 36 | 61.7 | 4.122 | 38.3 |

| 48 | 52.5 | 3.961 | 47.5 |

pH-Rate Profile Analysis

The rate of formation of dantrolene impurities is often significantly influenced by the pH of the solution. scirp.orgscirp.org A pH-rate profile is generated by studying the degradation of dantrolene across a wide range of pH values while keeping other factors, like temperature and initial concentration, constant. scirp.orgscirp.org

For dantrolene, hydrolysis is a major degradation pathway. scirp.org The molecule contains an azomethine bond and a hydantoin (B18101) ring, both of which are susceptible to pH-dependent hydrolysis. scirp.orggoogle.com Studies have shown that dantrolene degradation exhibits a V-shaped or U-shaped pH-rate profile, with maximum stability typically observed around neutral pH (e.g., pH 7.4). scirp.orgscirp.org At both acidic and alkaline pH, the rate of degradation, and consequently the formation of impurities like this compound, increases. scirp.orggoogle.com

| pH | Observed Rate Constant (kobs) (x 10-3 hr-1) at 37°C | Stability Profile |

|---|---|---|

| 1.2 | 5.8 | Low Stability |

| 2.2 | 3.1 | Moderate Stability |

| 4.6 | 1.5 | High Stability |

| 7.4 | 0.9 | Maximum Stability |

| 9.5 | 4.2 | Low Stability |

This pH-rate profile is crucial for the formulation development of liquid dosage forms of dantrolene, as it helps in selecting a pH that ensures the maximum stability and minimizes the formation of impurities. scirp.org

Synthetic Approaches for Dantrolene Impurities As Reference Standards

Synthesis of 5-(4-nitrophenyl)-2-furaldehyde (B1293686) (Dantrolene Related Compound C)

5-(4-nitrophenyl)-2-furaldehyde, designated by the United States Pharmacopeia (USP) as Dantrolene (B1669809) Related Compound C, is a key precursor in the synthesis of dantrolene. cu.edu.eg It can also be present as a process-related impurity or emerge as a degradation product from exposure to acid and light. cu.edu.eg Its synthesis is a critical first step in obtaining dantrolene and its associated impurities for reference purposes. The common method for its preparation is the Meerwein arylation of 2-furaldehyde. chempap.orggrowingscience.com

The synthesis of Dantrolene Related Compound C typically begins with the diazotization of p-nitroaniline. cu.edu.egnih.gov This process involves converting the primary aromatic amine into a diazonium salt, which then reacts with 2-furaldehyde in the presence of a copper salt catalyst.

A general synthetic procedure involves suspending p-nitroaniline in concentrated hydrochloric acid and cooling the mixture to 0°C. cu.edu.eg A solution of sodium nitrite (B80452) is then added dropwise to form the nitro-phenyl diazonium chloride salt. cu.edu.eg Following this, 2-furaldehyde and a solution of cupric chloride (CuCl₂) are added to the reaction mixture, which is stirred for several hours to yield the final product. cu.edu.egnih.gov The resulting precipitate is then isolated for purification. chempap.orgnih.gov

| Starting Material | Reagent/Catalyst | Solvent/Medium | Key Reaction Conditions |

|---|---|---|---|

| p-Nitroaniline | Sodium Nitrite (NaNO₂) | Concentrated Hydrochloric Acid (HCl), Water | Diazotization reaction at 0°C to form diazonium salt. cu.edu.eg |

| 2-Furaldehyde | Cupric Chloride (CuCl₂) | Acetone, Water | Meerwein arylation reaction, stirred for approximately 5 hours. cu.edu.egnih.gov |

The synthesis can produce 5-(4-nitrophenyl)-2-furaldehyde with a good yield and high purity. cu.edu.eg One study reported a yield of 53% after filtration and washing of the product. chempap.org

Purity assessment is conducted using several analytical techniques. The melting point of the purified compound has been measured at 202–204°C, which aligns with previously reported values. cu.edu.eg The structural confirmation and purity are further established through instrumental analysis, including:

Infrared (IR) Spectroscopy cu.edu.eg

Mass Spectrometry (MS) cu.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy cu.edu.eg

Elemental Analysis chempap.org

Starting Materials and Reaction Conditions

Mechanochemical Synthesis of Dantrolene Analogues

Mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. rsc.orgtaltech.ee This technique, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers significant environmental benefits by eliminating or drastically reducing the use of organic solvents. rsc.orgcardiff.ac.uk

The mechanochemical approach has been successfully applied to the synthesis of dantrolene and its analogues. rsc.orgresearchgate.net In a typical procedure, 5-(4-nitrophenyl)-2-furaldehyde (Dantrolene Related Compound C) and a suitable hydrazine (B178648) compound, such as 1-aminohydantoin (B1197227) hydrochloride, are ground together in a milling apparatus. acs.org This solvent-free condensation reaction produces the target compound in high yields, often without the need for complex post-reaction work-up procedures. rsc.org

The reaction can be performed using various milling devices, and sometimes a small amount of liquid, in a technique known as liquid-assisted grinding (LAG), is added to enhance the reaction kinetics. researchgate.netacs.org For instance, the synthesis of dantrolene has been achieved by grinding the reactants for 30–120 minutes at a frequency of 30 Hz, sometimes with the addition of a few microliters of a solvent like acetonitrile (B52724). acs.org This method has also been used to synthesize a series of hydrazone analogues by coupling 5-(4-nitrophenyl)-2-furaldehyde with different hydrazides. mdpi.com

Synthesis of Other Specific Dantrolene Impurities (e.g., Impurity A, B) for Reference Standards

The preparation of specific impurities is necessary for their use as certified reference standards. Among these are Dantrolene Impurity A and Dantrolene Related Compound B.

Dantrolene Related Compound B (Dantrolene Impurity 2) Dantrolene Related Compound B is chemically identified as 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) semicarbazone. drugfuture.comchemicalbook.com This compound is a known impurity that can form during the synthesis of dantrolene. chemicalbook.com It is also a known hydrolysis product of dantrolene, forming when the hydantoin (B18101) ring opens, a process that is accelerated in alkaline solutions and at higher temperatures. google.com While reference standards for this impurity are commercially available from sources like the USP, detailed procedures for its direct synthesis are not widely published in scientific literature. drugfuture.com Its presence in dantrolene is typically monitored using chromatographic methods, with the reference standard being essential for method validation and quantification. google.com

Dantrolene Impurity A Information regarding the specific synthesis of Dantrolene Impurity A is limited in publicly available literature. It is listed by commercial suppliers of pharmaceutical standards, indicating that it is synthesized for use as a reference material, but the synthetic pathway is proprietary.

Regulatory and Quality Control Framework for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. pharmaffiliates.com These guidelines provide a scientific and risk-based approach to the control of impurities. raps.org

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.eugmp-compliance.orgich.org It establishes thresholds based on the maximum daily dose of the drug substance, above which impurities must be reported, identified, and/or qualified. ich.orgmca.gm Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.orgmca.gm

For a substance like Dantrolene (B1669809) Impurity 2, which is an organic impurity arising during the synthesis of the Dantrolene API, this guideline is of paramount importance. jpionline.org Manufacturers are required to summarize the actual and potential impurities, including their origin and the analytical procedures used for their detection. ich.org

Table 1: Illustrative ICH Q3A Thresholds for a Hypothetical New Drug Substance

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table is for illustrative purposes and the actual thresholds depend on the specific drug substance and its daily dose.

Complementing ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. europa.eugmp-compliance.org It specifically addresses degradation products that may form during the manufacturing of the drug product or during storage. slideshare.netfda.govich.org This includes reaction products between the drug substance and excipients or the container closure system. fda.govich.org

While Dantrolene Impurity 2 is primarily a process impurity from the drug substance synthesis, its potential to be carried over into the final drug product or to influence the degradation profile of Dantrolene would be assessed under the principles of ICH Q3B. The guideline outlines the requirements for reporting, identifying, and qualifying degradation products observed in batches used for clinical, safety, and stability testing. fda.govich.org

The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. europa.eugmp-compliance.orgich.orgich.org Solvents are classified into three classes based on their toxicity. ich.org

Class 1 solvents are to be avoided as they are known human carcinogens or environmentally hazardous. ich.org

Class 2 solvents have inherent toxicity and their levels should be limited. ich.org

Class 3 solvents have low toxic potential. ich.org

While the synthesis of Dantrolene and its impurities may involve the use of organic solvents, specific information on the solvents used in the formation of this compound is not publicly available. However, any residual solvents would be controlled according to the limits set forth in ICH Q3C.

Table 2: Examples of ICH Q3C Solvent Classification

| Class | Solvent Example |

| Class 1 | Benzene |

| Class 2 | Acetonitrile (B52724) |

| Class 3 | Acetic Acid |

The ICH Q3D guideline establishes a risk-based approach to control elemental impurities in drug products. europa.euich.orgich.orgwestpharma.comgmp-compliance.org These impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. westpharma.com The guideline establishes Permitted Daily Exposures (PDEs) for 24 elemental impurities based on their toxicity. ich.orgich.org

The relevance of ICH Q3D to this compound would be indirect, focusing on the potential for elemental impurities to be present in the raw materials or catalysts used in the synthesis of Dantrolene and, by extension, in the impurity itself.

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgtoxhub-consulting.comfda.govveeprho.com This is a critical consideration for any impurity, including this compound. The guideline outlines a process for identifying potential mutagenic impurities, conducting toxicological assessments, and establishing appropriate controls. ich.orgveeprho.com

Impurities are categorized into five classes based on their mutagenic potential and the available data. veeprho.com Based on this classification, a control strategy is developed, which may range from controlling the impurity at or below a compound-specific acceptable limit to treating it as a non-mutagenic impurity under ICH Q3A/B. veeprho.com

Table 3: ICH M7 Classification of Mutagenic Impurities

| Class | Description |

| Class 1 | Known mutagenic carcinogens. |

| Class 2 | Known mutagens with unknown carcinogenic potential. |

| Class 3 | Alerting structure, unrelated to the structure of the drug substance, and of unknown mutagenic potential. |

| Class 4 | Alerting structure, but shares the same alert as the drug substance or related compounds which have been tested and are non-mutagenic. |

| Class 5 | No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity. |

ICH Q3D: Elemental Impurities

Pharmacopoeial Standards and Monographs (e.g., USP, BP, European Pharmacopoeia)

Pharmacopoeias, such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and the European Pharmacopoeia (EP), play a crucial role in setting quality standards for medicines. sigmaaldrich.comleangene-jo.com They provide official monographs for drug substances and products, which include tests, procedures, and acceptance criteria for impurities. pharmacompass.comusp.orgusp.orguspnf.com

Reference standards for Dantrolene and its impurities are available from these pharmacopoeias, which are used for the identification and quantification of impurities during quality control testing. sigmaaldrich.comusp.orgpharmaffiliates.com For instance, "Dantrolene Related Compound B" is listed in the USP and corresponds to the chemical structure of this compound. chemicalbook.compharmaffiliates.comscirp.org The presence of a monograph and reference standards facilitates the consistent control of this impurity across different manufacturers and ensures that the final product meets the required quality standards.

Impurity Qualification and Control Strategies

The qualification of an impurity is the process of gathering and assessing data to establish the biological safety of an individual impurity at a specified level. ich.org A comprehensive strategy to control impurities is essential throughout the drug development process. pharmaguru.copharmaknowledgeforum.com This involves understanding the sources of impurities, including those arising from the synthesis of the active pharmaceutical ingredient (API), degradation during storage, or interactions with packaging materials. pharmaguru.coregistech.com

Identification Thresholds

The identification threshold is a limit above which an impurity must be identified. ich.org Regulatory guidelines, such as ICH Q3A(R2), provide specific thresholds for reporting and identifying impurities based on the maximum daily dose of the drug substance. ich.orggmp-compliance.orgeuropeanpharmaceuticalreview.com For any new drug substance, impurities present in batches manufactured by the proposed commercial process at a level greater than the identification threshold should be identified. ich.org The process of identification involves characterizing the structure of the impurity. ich.org

The identification thresholds for impurities in new drug substances as per ICH Q3A(R2) are detailed in the table below. ich.orgeuropeanpharmaceuticalreview.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% |

Note: The use of two decimal places for thresholds does not necessarily reflect the precision of the analytical procedures used. ich.org

Qualification Thresholds

The qualification threshold is the limit above which an impurity's biological safety must be established. ich.org If the level of an impurity is above the qualification threshold, its safety must be justified. ich.orgeuropeanpharmaceuticalreview.compremier-research.com Qualification can be achieved if the impurity is a significant metabolite in animal or human studies, or if there is sufficient data from safety or clinical studies. ich.org If such data is not available, further toxicological studies on the impurity may be required. ich.orgfda.gov

The qualification thresholds for impurities in new drug substances as per ICH Q3A(R2) are presented in the following table. ich.orgeuropeanpharmaceuticalreview.compremier-research.com

| Maximum Daily Dose | Qualification Threshold |

| < 10 mg | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.15% |

TDI: Total Daily Intake

Control Strategies during Drug Development Stages (Synthesis, Formulation, Manufacturing)

Effective control of this compound requires a multi-faceted approach throughout the drug development lifecycle. pharmaknowledgeforum.compremier-research.com

Synthesis: The primary strategy for controlling impurities during synthesis is to have a thorough understanding of the manufacturing process. pharmaguru.co This includes identifying the origin and fate of impurities. veeprho.com Control of starting materials, reagents, and intermediates is crucial to minimize the formation of this compound. veeprho.compharmatimesofficial.com Process optimization, including the use of appropriate solvents and reaction conditions, can significantly reduce the levels of this impurity. pharmatimesofficial.com

Formulation: During formulation development, the potential for degradation of the drug substance, leading to the formation of this compound, must be assessed. registech.compremier-research.com This includes evaluating the compatibility of the drug substance with excipients. fda.gov Forced degradation studies can help identify potential degradation pathways and inform the development of a stable formulation. registech.com The selection of appropriate packaging is also a critical control point to prevent impurity formation during storage. registech.com

Manufacturing: In-process controls and monitoring are essential during the manufacturing of the drug product to ensure that the level of this compound remains within the specified limits. pharmaknowledgeforum.com This can involve real-time monitoring of critical process parameters. pharmatimesofficial.com The final drug product specification will include tests and acceptance criteria for this compound, based on data from stability studies and batches manufactured by the commercial process. ich.orgfda.gov

Data Submission Requirements to Regulatory Authorities

When submitting a new drug application, comprehensive data on impurities must be provided to regulatory authorities like the FDA and EMA. gmp-compliance.orgfda.goveuropa.eu This information is a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of the submission. bioagilytix.com

The submission should include:

A summary of actual and potential impurities, including this compound. ich.org

The analytical procedures used for detecting and quantifying impurities, along with validation data. ich.orgfda.gov

A report of the impurity content found in batches used for clinical, safety, and stability testing, as well as in representative commercial batches. ich.orgfda.govfda.gov

A rationale for the proposed acceptance criteria for this compound, which should include safety considerations. ich.org

If the level of this compound exceeds the qualification threshold, a justification for the proposed acceptance criterion, including all data from safety studies, is required. ich.orgfda.gov

Advanced Research and Future Perspectives in Dantrolene Impurity Studies

Integration of Cheminformatics and In Silico Modeling for Impurity Prediction

The integration of cheminformatics and in silico modeling represents a paradigm shift in the proactive identification of potential impurities. nih.govnih.gov Rather than relying solely on empirical testing, these computational tools can predict the formation of impurities based on the reaction conditions and the structures of reactants and intermediates.

For Dantrolene (B1669809) Impurity 2, in silico tools like Mirabilis, which assesses and predicts the potential carryover of impurities, could be employed. lhasalimited.org By inputting the synthetic route of dantrolene, these models can generate reactivity purge factors and predict the likelihood of the formation of 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone. lhasalimited.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicological properties of Dantrolene Impurity 2, even with limited experimental data. nih.gov This predictive power allows for the early implementation of control strategies, potentially redesigning the synthesis to minimize the formation of this and other impurities.

Table 1: In Silico Tools and Their Potential Application to this compound

| In Silico Tool Category | Specific Tool Example | Application to this compound |

| Impurity Carryover Prediction | Mirabilis | Predicts the likelihood of this compound formation and carryover into the final API based on the synthetic process. lhasalimited.org |

| Degradation Pathway Prediction | Zeneth | Could be used to predict the degradation pathways of dantrolene that might lead to the formation of related impurities under various stress conditions. lhasalimited.org |

| Genotoxicity Prediction | (Q)SAR models (e.g., MCASE, Derek for Windows) | Assesses the potential mutagenicity of this compound based on its chemical structure, in compliance with ICH M7 guidelines. nih.govnih.govimmunocure.us |

Development of Green Analytical Chemistry Approaches for Impurity Profiling

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into pharmaceutical analysis to develop methods that are more environmentally friendly and safer for analysts. ekb.egceon.rs This involves reducing the use of hazardous solvents, minimizing waste generation, and decreasing energy consumption.